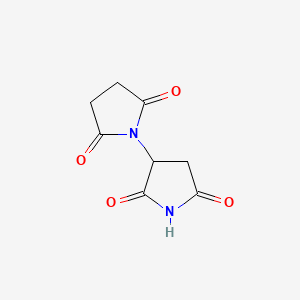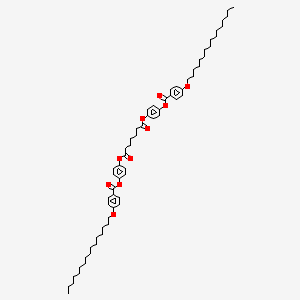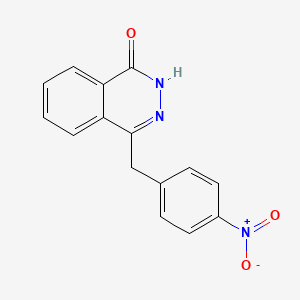
Trans-3-butyl-4-tosyltetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-butyl-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a butyl group at the 3-position and a tosyl group at the 4-position of the tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-butyl-4-tosyltetrahydrofuran typically involves the tosylation of a suitable tetrahydrofuran derivative. One common method is the reaction of 3-butyl-4-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Trans-3-butyl-4-tosyltetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation of the tetrahydrofuran ring can lead to the formation of lactones or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiolates can be used under mild conditions to replace the tosyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: Alcohols and alkanes.
Oxidation: Lactones and other oxygenated derivatives.
科学的研究の応用
Trans-3-butyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of trans-3-butyl-4-tosyltetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of the tosyl group. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and enzyme activities.
類似化合物との比較
Similar Compounds
3-butyl-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group.
3-butyl-4-bromotetrahydrofuran: Contains a bromine atom at the 4-position.
3-butyl-4-chlorotetrahydrofuran: Contains a chlorine atom at the 4-position.
Uniqueness
Trans-3-butyl-4-tosyltetrahydrofuran is unique due to the presence of the tosyl group, which imparts specific reactivity and properties. The tosyl group is a better leaving group compared to halogens, making the compound more reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C15H22O3S |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
(3S,4R)-3-butyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C15H22O3S/c1-3-4-5-13-10-18-11-15(13)19(16,17)14-8-6-12(2)7-9-14/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15-/m0/s1 |
InChIキー |
BYJQGGLQXSCOMF-ZFWWWQNUSA-N |
異性体SMILES |
CCCC[C@H]1COC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCCCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


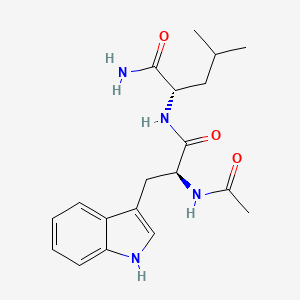
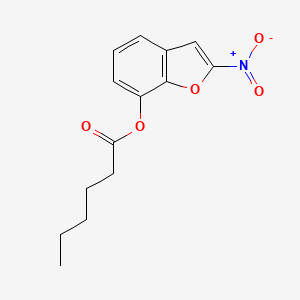
![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)


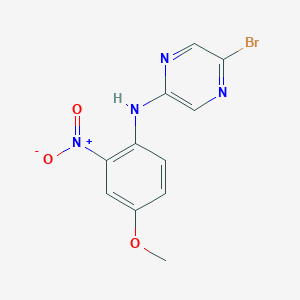
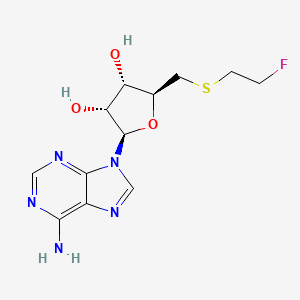
![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
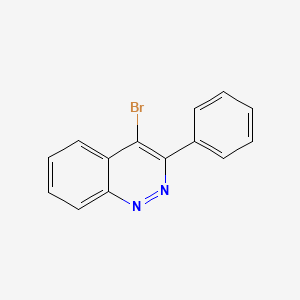
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
